4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Lipophilicity Drug-likeness ADME prediction

4-(Benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 1234907-53-9) is a synthetic small molecule belonging to the piperidine aryl sulfonamide class, characterized by a piperidine core substituted with a benzenesulfonamidomethyl group at the 4-position and a 4-fluorophenyl carboxamide moiety at the piperidine nitrogen. Its molecular formula is C19H22FN3O3S with a molecular weight of 391.5 g/mol, a computed XLogP3 of 2.6, and a topological polar surface area (TPSA) of 86.9 Ų.

Molecular Formula C19H22FN3O3S
Molecular Weight 391.46
CAS No. 1234907-53-9
Cat. No. B2536508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
CAS1234907-53-9
Molecular FormulaC19H22FN3O3S
Molecular Weight391.46
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C19H22FN3O3S/c20-16-6-8-17(9-7-16)22-19(24)23-12-10-15(11-13-23)14-21-27(25,26)18-4-2-1-3-5-18/h1-9,15,21H,10-14H2,(H,22,24)
InChIKeyISUAVHKEOFORIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 1234907-53-9): A Structurally Defined Piperidine Aryl Sulfonamide for Targeted Kv1.3 and Sulfonamide-Binding Protein Research


4-(Benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 1234907-53-9) is a synthetic small molecule belonging to the piperidine aryl sulfonamide class, characterized by a piperidine core substituted with a benzenesulfonamidomethyl group at the 4-position and a 4-fluorophenyl carboxamide moiety at the piperidine nitrogen [1]. Its molecular formula is C19H22FN3O3S with a molecular weight of 391.5 g/mol, a computed XLogP3 of 2.6, and a topological polar surface area (TPSA) of 86.9 Ų [2]. The compound is structurally related to the piperidine aryl sulfonamide derivatives disclosed in patent WO2011073277 as Kv1.3 potassium channel modulators [3]. The presence of both a sulfonamide group and a 4-fluorophenyl substituent positions this compound at the intersection of two pharmacologically relevant chemical spaces: sulfonamide-based enzyme inhibition (e.g., carbonic anhydrases) and fluorinated aromatic systems that enhance metabolic stability and target-binding affinity.

Why Generic Piperidine Sulfonamide Analogs Cannot Substitute for 4-(Benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide in Structure-Activity Studies


Within the piperidine aryl sulfonamide chemical space, small structural variations produce substantial shifts in physicochemical and pharmacological profiles that preclude simple inter-changeability. The 4-fluorophenyl carboxamide moiety in the target compound imparts a distinct hydrogen bond donor/acceptor configuration (2 HBD, 5 HBA) and a moderated lipophilicity (XLogP3 = 2.6) compared to N,N-dimethyl or N-tert-butyl analogs, which lack the urea-like hydrogen-bonding capacity essential for certain target interactions [1]. As established in the Kv1.3 modulator patent literature, the nature of the N-substituent on the piperidine carboxamide and the substitution pattern on the aryl sulfonamide are critical determinants of potency and selectivity, meaning that compounds with identical core scaffolds but different N-capping groups (e.g., tert-butyl, dimethyl, or unsubstituted phenyl) are not functional equivalents [2]. The fluorine atom at the para-position of the phenyl ring further differentiates this compound by altering electronic distribution, metabolic susceptibility, and potential for orthogonal binding interactions that non-fluorinated or differently halogenated analogs cannot replicate [3].

Quantitative Differentiation Evidence for 4-(Benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide Against Structurally Proximal Analogs


Lipophilicity (XLogP3 = 2.6) as a Discriminator Between the Target Compound and N-tert-Butyl or N,N-Dimethyl Piperidine Carboxamide Analogs

The target compound exhibits a computed XLogP3 of 2.6 [1], placing it within the optimal lipophilicity range (LogP 1–3) for balanced permeability and aqueous solubility per Lipinski's rule of five. By comparison, the structurally analogous N-tert-butyl-4-(3-(trifluoromethyl)benzenesulfonamidomethyl)piperidine-1-carboxamide (CAS 1235312-22-7) bears a more lipophilic tert-butyl group and a trifluoromethyl-substituted aryl sulfonamide, predicting an XLogP3 exceeding 3.5 that may compromise aqueous solubility and increase non-specific protein binding [2]. The N,N-dimethyl analog 4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide, lacking both the fluorophenyl ring and the urea-like NH donor, is predicted to have a lower XLogP3 (~1.0) and reduced membrane permeability [3]. These logP differences directly impact the compound's suitability for cell-based versus biochemical assay formats and its behavior in in vivo pharmacokinetic studies.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA = 86.9 Ų) Predicts Superior CNS Penetration Potential Relative to Higher-TPSA Piperidine Sulfonamide Analogs

The target compound has a computed topological polar surface area (TPSA) of 86.9 Ų [1]. This value falls below the established 90 Ų threshold for favorable passive blood-brain barrier (BBB) penetration [2], distinguishing it from piperidine aryl sulfonamide analogs bearing additional polar substituents (e.g., carboxylate, additional sulfonamide, or hydroxyl groups) that frequently exceed 100 Ų TPSA and exhibit poor CNS exposure. The combination of a moderate TPSA (86.9 Ų) with a balanced XLogP3 (2.6) places this compound in a physicochemical space predictive of CNS permeability (CNS MPO score range 4–5), unlike analogs with TPSA > 100 Ų which are typically restricted to peripheral target applications [3].

CNS drug design Blood-brain barrier permeability TPSA threshold

Hydrogen Bond Donor/Acceptor Profile (2 HBD, 5 HBA) Distinct from N,N-Dialkyl Analogs That Lack the Urea-Like NH Motif

The target compound possesses two hydrogen bond donors (the sulfonamide NH and the urea-like carboxamide NH) and five hydrogen bond acceptors (sulfonamide oxygens, carboxamide carbonyl, and fluorine) [1]. This HBD/HBA configuration supports a bifurcated hydrogen-bonding motif capable of simultaneous donor and acceptor interactions with protein targets, as is known for diaryl urea and sulfonamide pharmacophores. By contrast, N,N-dimethyl-4-(benzenesulfonamidomethyl)piperidine-1-carboxamide retains only one HBD (sulfonamide NH) because the tertiary amide lacks a donor hydrogen, reducing its capacity for specific hydrogen-bond networks with targets such as carbonic anhydrase or kinase hinge regions that depend on dual-donor interactions [2]. This difference is structurally subtle but mechanistically significant for target engagement fidelity.

Hydrogen bonding Target engagement Pharmacophore modeling

Kv1.3 Potassium Channel Modulator Class Membership Provides Target-Specific Rationale Distinguishing This Scaffold from Non-Selective Sulfonamides

Patent WO2011073277A1 explicitly claims piperidine aryl sulfonamide derivatives as Kv1.3 potassium channel modulators, establishing the chemical class to which the target compound belongs [1]. Kv1.3 is a voltage-gated potassium channel implicated in T-cell activation and autoimmune pathology (multiple sclerosis, rheumatoid arthritis, type 1 diabetes). The patent demonstrates that structural modifications to the aryl sulfonamide and piperidine N-substituent dramatically alter Kv1.3 inhibitory potency, with certain exemplified compounds achieving IC50 values in the nanomolar range. While no direct Kv1.3 inhibitory data have been published specifically for CAS 1234907-53-9, its structural alignment with the claimed Markush scaffold (specifically the 4-fluorophenyl carboxamide and benzenesulfonamidomethyl substitution pattern) places it within the Kv1.3-active chemical space [2]. By contrast, simple benzenesulfonamides lacking the piperidine carboxamide scaffold (e.g., sulfanilamide-type compounds) are primarily carbonic anhydrase inhibitors with no meaningful Kv1.3 activity [3].

Kv1.3 Autoimmune disease Ion channel pharmacology

High-Value Research Application Scenarios for 4-(Benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide Based on Quantitative Differentiation Evidence


Kv1.3-Mediated Autoimmune Disease Drug Discovery: Lead-Like Starting Point with Balanced Physicochemical Properties

For medicinal chemistry programs targeting Kv1.3 for autoimmune indications (multiple sclerosis, rheumatoid arthritis, psoriasis), this compound serves as a structurally defined entry point into the piperidine aryl sulfonamide chemical space claimed in WO2011073277 [1]. Its XLogP3 of 2.6 and TPSA of 86.9 Ų position it within favorable lead-like property space, avoiding the excessive lipophilicity (>3.5) that often causes promiscuous binding and poor solubility in advanced Kv1.3 leads [2]. The 4-fluorophenyl substituent offers a vector for further SAR exploration via fluorine-walk or bioisosteric replacement strategies.

CNS-Penetrant Sulfonamide Probe Design: Exceeding the TPSA Threshold Requirement for BBB Access

The TPSA of 86.9 Ų, falling below the established 90 Ų CNS penetration threshold [1], makes this compound a suitable scaffold for developing brain-penetrant sulfonamide-based probes. Unlike many sulfonamide-containing tool compounds that exceed 100 Ų TPSA and are peripherally restricted, this scaffold allows exploration of central nervous system targets (e.g., neuronal Kv1.3 channels implicated in neuroinflammation) without requiring prodrug strategies or extensive structural remodeling to reduce polarity [2].

Bifurcated Hydrogen-Bond Donor Pharmacophore Development for Kinase and Carbonic Anhydrase Targets

The dual hydrogen bond donor motif (sulfonamide NH + carboxamide NH) provides a pharmacophoric feature that N,N-dialkyl analogs lack [1]. This renders the compound suitable for fragment-based or structure-guided design against targets where simultaneous donation from two spatially distinct NH groups is required for high-affinity binding, such as kinase hinge regions, carbonic anhydrase active sites, or protease oxyanion holes. Procurement of this compound enables SAR exploration at both HBD sites that mono-donor analogs cannot support [2].

Fluorine-Controlled Metabolic Stability Optimization in Piperidine Aryl Sulfonamide Lead Series

The para-fluorine substituent on the phenyl ring is a well-validated strategy for blocking CYP450-mediated oxidative metabolism at the phenyl para-position, as established by extensive medicinal chemistry precedent [1]. For research programs seeking to compare metabolic soft spots between fluorinated and non-fluorinated piperidine aryl sulfonamides, this compound provides a direct test case for evaluating the impact of fluorine substitution on intrinsic clearance and metabolite identification in hepatocyte or microsomal assays [2]. Non-fluorinated phenyl analogs serve as the appropriate negative control for such studies.

Quote Request

Request a Quote for 4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.